![molecular formula C17H21N5O2 B2949361 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 378212-88-5](/img/structure/B2949361.png)
3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as MRS 1754, is a purinergic receptor antagonist. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke.
Mechanism of Action
MRS 1754 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombus formation. The P2Y1 receptor is activated by ADP, which is released from activated platelets and promotes platelet aggregation. MRS 1754 binds to the P2Y1 receptor and blocks its activation by ADP, thereby inhibiting platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
MRS 1754 has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke. MRS 1754 has been found to have a high affinity and selectivity for the P2Y1 receptor, with minimal off-target effects.
Advantages and Limitations for Lab Experiments
MRS 1754 has several advantages for lab experiments, including its high affinity and selectivity for the P2Y1 receptor, which allows for precise and specific targeting of this receptor. It is also readily available and can be synthesized using various methods. However, MRS 1754 has certain limitations, including its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
Future Directions
There are several future directions for the research on MRS 1754. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used as therapeutic agents for cardiovascular diseases and stroke. Furthermore, the mechanisms underlying the neuroprotective effects of MRS 1754 need to be further elucidated to fully understand its potential use as a therapeutic agent for stroke.
Synthesis Methods
MRS 1754 can be synthesized using various methods, including chemical synthesis and solid-phase synthesis. The chemical synthesis of MRS 1754 involves the reaction of 3-methyl-7-bromo-1H-purine-2,6-dione with 3-methylbenzylamine and propylamine in the presence of a suitable base and solvent. The resulting product is then purified using column chromatography to obtain MRS 1754 in high purity.
Scientific Research Applications
MRS 1754 has been extensively studied for its potential therapeutic applications in cardiovascular diseases and stroke. It has been found to inhibit platelet aggregation and thrombus formation, which are major contributors to the pathogenesis of cardiovascular diseases. MRS 1754 has also been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use as a therapeutic agent for stroke.
properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,18,19)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVUBMKZZJITKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.